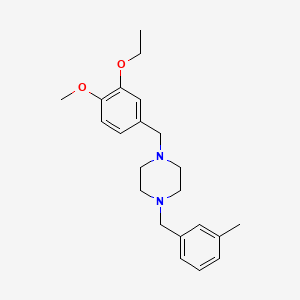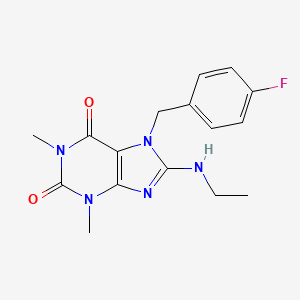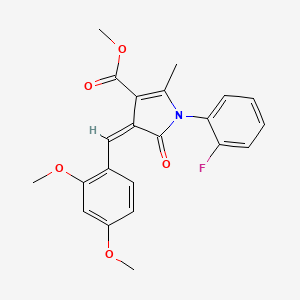![molecular formula C27H34N2O6 B11636381 5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636381.png)
5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, dimethylamino, hydroxy, and propoxybenzoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various functional groups through a series of reactions such as alkylation, acylation, and hydroxylation. Each step must be carefully controlled to ensure the correct placement of functional groups and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can help optimize reaction conditions and minimize waste. Additionally, purification techniques such as chromatography and crystallization are essential to obtain the final product in high purity.
化学反应分析
Types of Reactions
5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its interactions with molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes, receptors, and other biomolecules, potentially modulating their activity. These interactions can lead to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3,4-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and physical properties, making it valuable for specific research and industrial purposes.
属性
分子式 |
C27H34N2O6 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
(4E)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O6/c1-7-14-35-19-9-10-20(17(2)15-19)25(30)23-24(18-8-11-21(33-5)22(16-18)34-6)29(13-12-28(3)4)27(32)26(23)31/h8-11,15-16,24,30H,7,12-14H2,1-6H3/b25-23+ |
InChI 键 |
AWQNDNCNMIPGJC-WJTDDFOZSA-N |
手性 SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)/O)C |
规范 SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)OC)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636310.png)

![3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL](/img/structure/B11636318.png)
![(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11636324.png)
![1-Benzyl-4-(5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine](/img/structure/B11636328.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636331.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11636345.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11636352.png)
![3-Methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11636358.png)

![N-tert-butyl-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11636362.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11636368.png)
![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636375.png)
